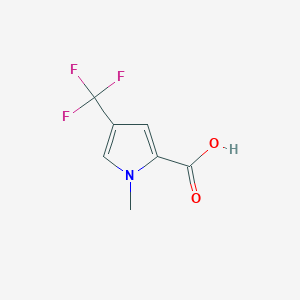

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

1-methyl-4-(trifluoromethyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-11-3-4(7(8,9)10)2-5(11)6(12)13/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPKUWWKWATCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601195527 | |

| Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-55-7 | |

| Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601195527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts, under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents used.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: Cl2, Br2, HNO3

Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been explored for its potential as a drug candidate due to its enzyme inhibitory properties.

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes involved in metabolic pathways. This characteristic is particularly beneficial in drug development for diseases where enzyme inhibition is a therapeutic target. For instance, it has shown promise in targeting dihydroorotate dehydrogenase (DHODH), which is critical in malaria treatment, demonstrating effective single-dose cures against Plasmodium falciparum .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown efficacy against various pathogens, including fungi and bacteria. For example, specific substitutions on the pyrrole ring significantly enhance antifungal activity against phytopathogenic fungi compared to standard treatments .

Case Study: Antimicrobial Efficacy

A comparative study evaluated several pyrrole derivatives, including this compound:

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| This compound | Moderate | |

| Boscalid | Standard Efficacy | |

| Novel Derivative A | High |

Agricultural Chemistry

Due to its unique chemical properties, 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is also utilized in the production of agrochemicals such as herbicides and fungicides. Its ability to inhibit specific biological pathways makes it suitable for developing effective crop protection agents.

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex molecules, particularly in developing new materials and catalysts. Its reactivity allows for various chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution .

Biological Pathways

The compound's role as an enzyme inhibitor typically involves:

- Binding to the active site of enzymes.

- Blocking enzymatic activity.

This mechanism is particularly relevant in developing therapies for diseases characterized by dysregulated enzyme activity.

Mécanisme D'action

The mechanism by which 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with analogous pyrrole- and heterocycle-based carboxylic acids, focusing on molecular properties, synthesis, and biological activity.

Substituent Effects on Molecular Properties

Key Observations :

- Trifluoromethyl vs. Methylphenyl : The CF₃ group (electron-withdrawing) enhances metabolic stability compared to the 4-methylphenyl group (electron-donating), which may improve pharmacokinetics in drug candidates .

- Core Heterocycle Differences : Pyrazole-based analogs (e.g., 1-methyl-3-CF₃-pyrazole-4-COOH) exhibit higher acidity due to pyrazole’s inherent aromaticity, whereas pyrrole derivatives may offer better flexibility for functionalization .

Key Observations :

Activité Biologique

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes and interact with intracellular targets, making it valuable for various biological applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, particularly enzymes involved in metabolic pathways. The mechanism typically involves binding to the active sites of these enzymes, thereby inhibiting their activity. This characteristic is particularly beneficial in drug development for diseases where enzyme inhibition is a therapeutic target.

Antimicrobial Activity

Research has indicated that derivatives of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives are effective against various pathogens, including fungi and bacteria. The compound's structural modifications can enhance its potency against specific microbial strains.

Antimalarial Properties

A notable study highlighted the potential of this compound as an antimalarial agent through its action on dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In clinical studies, compounds related to this structure demonstrated efficacy against Plasmodium falciparum, providing a proof of concept for further development in malaria prophylaxis .

Anti-Tuberculosis Activity

Recent findings also suggest that pyrrole derivatives, including 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, exhibit promising anti-tuberculosis (TB) activity. These compounds were designed based on structure-guided strategies that improved their interaction with the mycobacterial enzyme MmpL3, crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. Some derivatives showed low cytotoxicity while maintaining high potency against drug-resistant strains .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several pyrrole derivatives, including 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antifungal activity against phytopathogenic fungi compared to standard treatments like boscalid .

| Compound | Activity Against Fungi | Reference |

|---|---|---|

| 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid | Moderate | |

| Boscalid | Standard Efficacy | |

| Novel Derivative A | High |

Clinical Evaluation for Malaria Treatment

In clinical evaluations, compounds derived from 1-methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid demonstrated effective single-dose cures for malaria caused by P. falciparum. However, challenges such as lower efficacy against P. vivax and resistance mutations were noted .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using N-Boc-protected pyrroleboronic acid intermediates. For example, coupling with aryl halides followed by Boc deprotection and subsequent carboxylation yields the target molecule. Optimized routes report total yields of ~40%, with structural confirmation via , , and mass spectrometry (MS) .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. For instance, signals at δ ~11.0 ppm (broad singlet) indicate the carboxylic acid proton, while pyrrole ring protons appear as distinct multiplets (δ 6.7–7.6 ppm). High-Performance Liquid Chromatography (HPLC) and LC-MS are used to assess purity (>95%) and molecular ion peaks (e.g., m/z 309.9 for derivatives) .

Q. What are the solubility properties of this compound?

The free carboxylic acid form exhibits limited aqueous solubility but dissolves in polar aprotic solvents like DMSO (22 mg/mL, ~198 mM). Hydrochloride salt derivatives improve water solubility, facilitating biological assays .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrole ring be achieved?

Regioselective bromination at the Cα' or Cβ' positions is achieved using (N-bromosuccinimide) under controlled conditions. Subsequent lithium-halogen exchange enables further functionalization (e.g., carboxylation, coupling with aryl groups) to generate derivatives for structure-activity studies .

Q. What methodologies resolve enantiomers of related pyrrole derivatives?

Optical resolution using chiral resolving agents (e.g., methyl (R)-2-phenylglycinate) and second-order asymmetric transformation (in toluene/acetone/water mixtures) achieve enantiomeric excess (ee) >95%. Racemization kinetics must be monitored to optimize resolution efficiency .

Q. How are derivatives evaluated for pharmacological activity?

Derivatives undergo in vitro enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies . For example, derivatives with trifluoromethyl groups show enhanced metabolic stability in pharmacokinetic profiling. Biological activity is correlated with electronic effects of substituents using QSAR models .

Methodological Considerations

- Synthetic Optimization : Reaction conditions (temperature, solvent) significantly impact yields. For Boc deprotection, HCl in dioxane is preferred over TFA for reduced side reactions .

- Analytical Validation : Use to confirm trifluoromethyl group orientation, avoiding misassignment of regioisomers .

- Biological Testing : Include plasma stability assays (e.g., mouse or human plasma) to assess compound half-life, as the trifluoromethyl group may alter susceptibility to esterases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.